2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride chemical structure analysis
2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride chemical structure analysis
An In-depth Technical Guide for the Structural Analysis of 2-(2,6-Dichlorophenyl)pyrrolidine Hydrochloride
Introduction
The pyrrolidine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds and FDA-approved drugs.[1][2] Its unique stereochemical and conformational properties allow for precise interaction with biological targets. The subject of this guide, 2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride, represents a key chemical entity whose structural integrity is paramount for its intended application in research and drug development. The substitution pattern, particularly the 2,6-dichloro orientation on the phenyl ring, critically influences its spatial conformation and, consequently, its biological activity.
This document provides a comprehensive framework for the rigorous chemical structure analysis of 2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride. As scientists and researchers, we understand that unambiguous structural confirmation is not merely a procedural step but the foundational bedrock upon which all subsequent biological, toxicological, and clinical data are built. This guide is designed to navigate the multi-technique approach required for this confirmation, emphasizing the causality behind methodological choices.
A critical initial consideration is the potential for isomeric confusion. The synthesis of dichlorophenyl-substituted compounds can often yield a mixture of isomers, such as the 2,5-dichloro or 3,4-dichloro analogues.[3][4] Therefore, the analytical workflow must be robust enough to not only confirm the desired structure but also to identify and quantify any such isomeric impurities, ensuring the material's chemical purity and regulatory compliance.
Molecular Structure and Physicochemical Properties
The first step in any analysis is a thorough understanding of the molecule's fundamental characteristics. The structure consists of a pyrrolidine ring attached at its 2-position to a 2,6-dichlorinated phenyl ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for pharmaceutical handling and formulation.
Caption: Chemical structure of 2-(2,6-Dichlorophenyl)pyrrolidine Hydrochloride.
A summary of its key computed and known properties is presented below. This data serves as a reference baseline for the subsequent analytical characterization.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₁Cl₂N · HCl | - |
| Molecular Weight | 252.57 g/mol | Computed |
| Appearance | White to off-white solid (Expected) | - |
| Core Structure | Pyrrolidine | - |
| Key Substituents | 2,6-Dichlorophenyl | - |
| Salt Form | Hydrochloride | - |
The Integrated Analytical Workflow
Caption: Integrated workflow for structural analysis and purity assessment.
Spectroscopic Elucidation
Spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the atomic composition and connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. The combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments allows for the complete assignment of all protons and carbons, confirming the molecular backbone and substituent positions.
Expert Insight: The choice of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) is critical. For the hydrochloride salt, a protic solvent like D₂O or CD₃OD is often preferred to ensure complete dissolution and to observe the exchangeable N-H proton. The characteristic symmetry of the 2,6-dichlorophenyl group results in a simplified aromatic proton signal pattern, which is a key diagnostic feature to distinguish it from other isomers.
Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data)
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations (HSQC, HMBC) |
| Pyrrolidine CH (C2) | ~4.5 - 5.0 (m) | ~60 - 65 | Correlates with aromatic C1' and pyrrolidine C3 protons |
| Pyrrolidine CH₂ (C3) | ~2.0 - 2.5 (m) | ~25 - 30 | Correlates with C2 and C4 protons |
| Pyrrolidine CH₂ (C4) | ~1.8 - 2.3 (m) | ~24 - 29 | Correlates with C3 and C5 protons |
| Pyrrolidine CH₂ (C5) | ~3.2 - 3.7 (m) | ~45 - 50 | Correlates with C4 proton |
| Pyrrolidine NH₂⁺ | Broad, exchangeable | - | - |
| Aromatic CH (C3'/C5') | ~7.4 - 7.6 (d) | ~128 - 130 | Correlates with C3'/C5' carbons |
| Aromatic CH (C4') | ~7.3 - 7.5 (t) | ~130 - 132 | Correlates with C4' carbon |
| Aromatic C-Cl (C2'/C6') | - | ~133 - 136 | Shows HMBC correlation to C2-H and C3'/C5'-H |
| Aromatic C (C1') | - | ~135 - 140 | Shows strong HMBC correlation to the C2 proton of pyrrolidine |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial fragmentation data that acts as a molecular fingerprint. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized hydrochloride salt.
Expert Insight: The analysis will be performed in positive ion mode. We expect to see a prominent [M+H]⁺ ion corresponding to the free base. The key diagnostic feature in the mass spectrum is the isotopic pattern caused by the two chlorine atoms. The characteristic (n+2) and (n+4) peaks with a ratio of approximately 6:1 relative to the monoisotopic peak provide definitive evidence for the presence of two chlorine atoms.
Expected Fragmentation Pathways:
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[M+H]⁺: ~m/z 216.03 (for C₁₀H₁₂Cl₂N⁺) with characteristic Cl₂ isotope pattern.
-
Major Fragments:
-
Loss of the pyrrolidine ring via cleavage of the C-N bond.
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Retro-Diels-Alder fragmentation within the pyrrolidine ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[5]
Expert Insight: For this molecule, the most informative region is the N-H stretching band. As a secondary amine hydrochloride salt, a broad and strong absorption is expected between 2400-3200 cm⁻¹, which is characteristic of the R₂NH₂⁺ group. This is a clear indicator of successful salt formation.
Key Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2400 | N-H Stretch (broad, strong) | Secondary Amine Salt (R₂NH₂⁺) |
| 3100 - 3000 | C-H Stretch (Aromatic) | Phenyl Ring |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Pyrrolidine Ring |
| ~1600, ~1470 | C=C Stretch (in-ring) | Phenyl Ring |
| 800 - 600 | C-Cl Stretch | Dichlorophenyl Group |
Chromatographic Analysis and Purity Assessment
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and, most importantly, isomers, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the industry standard for quantitative purity analysis of small molecule drug candidates.[6][7]
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm. A DAD is preferred to assess peak purity across a spectral range.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Acceptance Criteria: The main peak should have a purity of ≥98.5% by area percentage. Peak tailing should be between 0.8 and 1.5.
Trustworthiness: This method is self-validating. The use of an acidic modifier in the mobile phase ensures sharp peak shapes for the amine-containing analyte. A DAD allows for the evaluation of peak purity, ensuring that no impurities are co-eluting under the main analyte peak.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative analysis, often used for monitoring the progress of a synthesis or for a quick purity check.[7][8]
Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane (e.g., 30:70 v/v) with 1% triethylamine. The triethylamine is added to prevent peak streaking by neutralizing acidic sites on the silica.
-
Sample Preparation: Dissolve a small amount of the compound in methanol or dichloromethane.
-
Visualization:
-
Examine the plate under UV light (254 nm).
-
Stain with a potassium permanganate or ninhydrin solution to visualize amine-containing compounds.
-
-
Analysis: A pure compound should ideally show a single spot. The retention factor (Rf) can be calculated and used for comparison.
Conclusion
The structural analysis of 2-(2,6-Dichlorophenyl)pyrrolidine hydrochloride requires a rigorous, multi-faceted approach. While NMR spectroscopy serves as the primary tool for defining its constitution and connectivity, it must be supported by mass spectrometry to confirm molecular weight and IR spectroscopy to verify functional groups. Furthermore, chromatographic methods, principally HPLC, are non-negotiable for establishing the purity profile and ensuring the absence of critical isomeric impurities. By integrating these techniques as outlined in this guide, researchers and drug development professionals can generate a comprehensive and defensible analytical data package, ensuring the quality and integrity of this important chemical entity for its downstream applications.
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